2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (CAS: 65872-41-5), commonly referred to as ATMAA or the Cefotaxime side chain, is a critical precursor used in the synthesis of third- and fourth-generation cephalosporin antibiotics. The molecule is defined by two key structural motifs: an aminothiazole ring that enhances penetration across the outer membrane of Gram-negative bacteria, and a methoxyimino group in the strict syn (Z) configuration. This specific stereochemical arrangement imparts exceptional steric hindrance against hydrolysis by narrow-spectrum β-lactamases while maintaining high affinity for penicillin-binding proteins (PBPs). For industrial procurement, the compound is evaluated based on its stereopurity (>98% syn-isomer) and its processability in direct coupling reactions with 7-aminocephalosporanic acid (7-ACA) derivatives to yield high-value active pharmaceutical ingredients (APIs) such as Cefotaxime, Ceftriaxone, and Cefepime [1].
Substituting this specific syn-methoxyimino precursor with its anti (E)-isomer, or with a des-methoxyimino analog, catastrophically degrades the performance of the resulting API. The anti-isomer exhibits drastically reduced outer membrane permeability and a >100-fold drop in PBP affinity, rendering the final antibiotic essentially inactive (e.g., MIC > 500 µg/mL for E. coli) [1]. Furthermore, utilizing a baseline aminothiazole side chain without the methoxyimino group removes the steric shield required for β-lactamase resistance, leading to rapid enzymatic hydrolysis of the β-lactam ring [2]. Conversely, substituting with bulkier oxime ethers (such as the carboxypropoxyimino group found in Ceftazidime) fundamentally alters the pharmacokinetic profile and solubility, shifting the target spectrum away from general Enterobacteriaceae toward specific Pseudomonas strains. Therefore, exact procurement of the syn-methoxyimino form is non-negotiable for standard third-generation cephalosporin synthesis.
The biological efficacy of the resulting cephalosporin is entirely dependent on the syn (Z) configuration of the methoxyimino group. In vivo competition experiments demonstrate that cephalosporins synthesized with the anti (E)-isomer require a >100-fold higher concentration to achieve 50% saturation of penicillin-binding proteins (PBPs) in Escherichia coli compared to the syn-isomer. This severe reduction in target affinity and membrane penetration causes the anti-isomer derivative to be virtually inactive, exhibiting an MIC greater than 500 µg/mL [1].
| Evidence Dimension | 50% Saturating Concentration for PBPs (in vivo) |
| Target Compound Data | Syn-isomer derivative: Baseline high affinity |
| Comparator Or Baseline | Anti-isomer derivative: >100-fold higher concentration required |
| Quantified Difference | >100-fold reduction in PBP binding affinity and >500 µg/mL MIC for the anti-isomer |
| Conditions | In vivo competition assay using intact E. coli cells |
Mandates strict procurement specifications for >98% (Z)-isomer purity, as any significant (E)-isomer impurity will drastically reduce the API's clinical efficacy.
The inclusion of the syn-methoxyimino moiety provides a critical steric shield against enzymatic degradation. Kinetic studies using plasmid-mediated E. coli RTEM-2 serine β-lactamase reveal that cephalosporins lacking the oxyimino group (des-oxyimino analogs) are rapidly hydrolyzed. The presence of the syn-methoxyimino group drastically decreases the substrate activity and enzyme acylation rate by RTEM-2, preserving the integrity of the β-lactam ring without compromising its intrinsic reactivity toward target DD-peptidases [1].
| Evidence Dimension | Substrate activity / Enzyme acylation rate by RTEM-2 β-lactamase |
| Target Compound Data | Syn-methoxyimino derivative: Drastically decreased hydrolysis rate |
| Comparator Or Baseline | Des-methoxyimino analog: Rapid hydrolysis |
| Quantified Difference | Significant reduction in RTEM-2 acylation rate for the syn-isomer, conferring β-lactamase stability |
| Conditions | Kinetic assay with purified E. coli RTEM-2 serine β-lactamase |
Justifies the selection of the methoxyimino-substituted precursor over simpler aminothiazole derivatives to ensure API survival against β-lactamase-producing pathogens.
The syn-methoxyimino group is susceptible to photoisomerization when exposed to ultraviolet light, a critical factor during industrial synthesis and storage. Under 254 nm UV irradiation, the syn-isomer converts to the inactive anti-isomer with a measured quantum yield of 0.10, reaching a photostationary state (anti:syn ratio of 1.2) within 30 minutes. This competitive photolysis and isomerization process occurs without visible degradation or immediate color change, making it a hidden risk in manufacturing [1].
| Evidence Dimension | Quantum yield of isomerization |
| Target Compound Data | Syn-to-anti conversion under 254 nm UV: Quantum yield 0.10 |
| Comparator Or Baseline | Dark/controlled conditions: Stable syn-configuration |
| Quantified Difference | Rapid conversion to a 1.2 anti:syn ratio within 30 minutes of UV exposure |
| Conditions | Aqueous solution under 254 nm UV irradiation |
Dictates that procurement, storage, and synthetic workflows must utilize UV-shielded environments to prevent silent conversion into the inactive anti-isomer.
The stereospecificity of the methoxyimino group directly translates to macroscopic antibacterial performance. Comparative MIC evaluations between the syn-isomer (e.g., Ceftizoxime) and its anti-isomer (FR 14060) demonstrate that the syn-isomer is 10 to 50 times more potent against both Gram-positive and Gram-negative bacteria. This massive differential in potency is attributed primarily to the syn-isomer's superior ability to inhibit peptidoglycan polymerization [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | Syn-isomer derivative: Baseline high potency |
| Comparator Or Baseline | Anti-isomer derivative: 10- to 50-fold higher MIC |
| Quantified Difference | 10- to 50-fold greater antibacterial potency for the syn-isomer |
| Conditions | In vitro MIC testing against Gram-positive and Gram-negative strains |
Provides the definitive quantitative justification for utilizing the strictly controlled (Z)-isomer precursor in commercial antibiotic manufacturing.
ATMAA is the premier side-chain precursor for coupling with 7-aminocephalosporanic acid (7-ACA) or its derivatives to manufacture blockbuster antibiotics such as Cefotaxime, Ceftriaxone, and Cefepime. Its high stereopurity (>98% syn-isomer) ensures that the resulting APIs maintain the critical >100-fold PBP affinity advantage over their anti-isomer counterparts, guaranteeing clinical efficacy against Gram-negative Enterobacteriaceae [1].
Because the syn-methoxyimino structural motif is highly resistant to narrow-spectrum β-lactamases (like TEM-1) but susceptible to Extended-Spectrum β-Lactamases (ESBLs) such as CTX-M-9, this compound is used to synthesize relay-response chemiluminescent probes. These probes leverage the specific hydrolysis profile of the methoxyimino-aminothiazolyl group to rapidly and selectively detect ESBL-producing resistant bacterial strains in clinical diagnostics [2].
The exceptional, stereospecific binding affinity of the syn-methoxyimino derivatives for target DD-peptidases makes ATMAA an ideal ligand motif for affinity chromatography. By immobilizing this specific structural analog, researchers can selectively isolate and study PBPs from Gram-negative bacteria, relying on the fact that the syn-configuration binds these targets efficiently while avoiding rapid hydrolysis by background β-lactamases [3].
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